molecular formula C16H19NO2S B2875690 N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide CAS No. 1286719-72-9

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide

Cat. No. B2875690
CAS RN: 1286719-72-9
M. Wt: 289.39
InChI Key: VSIRPWGESCMBFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which could include N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide, involves a synthetic strategy that includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .


Molecular Structure Analysis

The molecular structure of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide is characterized by a thiophene ring attached to a carboxamide group. The molecule also contains a hydroxyl group, a methyl group, and a phenylbutyl group.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives, including N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide, are complex and can involve various substrates . The reactions can proceed through a radical pathway .


Physical And Chemical Properties Analysis

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide has a molecular weight of 289.39 g/mol. It has a molecular formula of C16H19NO2S. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.

Scientific Research Applications

Thiophene Nucleus Reactivity

The reactivity of the thiophene nucleus in N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide derivatives has been explored, revealing its potential to act either as a diene or a dienophile in intramolecular Diels–Alder reactions. This dual reactivity is influenced by the substituents present in the allenic ω-position, showcasing the versatility of thiophene-based compounds in synthetic chemistry (Himbert, Schlindwein, & Maas, 1990).

Anticancer Activity

Thiophene derivatives, including N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide, have been synthesized and evaluated for their anticancer activity. Derivatives exhibit promising inhibitory activity against various cancer cell lines, highlighting the potential of thiophene compounds in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).

Antimicrobial Agents

Research into N-substituted thiophene carboxamide derivatives has demonstrated significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal species, indicating their potential as leads for the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).

Immunomodulatory Effects

Investigations into thiophene-based compounds have also revealed their immunosuppressive properties, particularly in the context of T-lymphocyte proliferation. This suggests a possible application in managing autoimmune diseases and in transplant medicine (Axton et al., 1992).

Synthetic Pathways

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide and its derivatives has been a subject of interest, with studies detailing various synthetic routes and reactions. These pathways are crucial for the development of thiophene-based molecules with potential pharmaceutical applications (Singh, Lakhan, & Singh, 2017).

Future Directions

The future directions for research on N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide could include further exploration of its potential medicinal applications, given its structural similarity to other thiophene derivatives that have shown promising biological activity . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(19,9-7-13-5-3-2-4-6-13)12-17-15(18)14-8-10-20-11-14/h2-6,8,10-11,19H,7,9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIRPWGESCMBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide

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